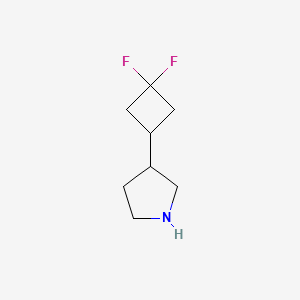

3-(3,3-Difluorocyclobutyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,3-Difluorocyclobutyl)pyrrolidine is a chemical compound with the molecular formula C8H13F2N and a molecular weight of 161.19 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a difluorocyclobutyl group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3-(3,3-Difluorocyclobutyl)pyrrolidine typically involves the reaction of pyrrolidine with a difluorocyclobutyl precursor under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:

Cycloaddition Reactions: These reactions involve the formation of the cyclobutyl ring through the addition of difluorocarbene to a suitable olefin.

Nucleophilic Substitution: This method involves the substitution of a leaving group in a difluorocyclobutyl precursor with pyrrolidine.

Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

3-(3,3-Difluorocyclobutyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Role

One of the primary applications of 3-(3,3-difluorocyclobutyl)pyrrolidine is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the synthesis of ivosidenib , a drug used in the treatment of acute myeloid leukemia and other malignancies associated with IDH1 mutations. The compound serves as a precursor to (3,3-difluorocyclobutyl)isonitrile, which is a critical intermediate for synthesizing ivosidenib .

Table 1: Synthesis Pathway Involving this compound

| Step | Reaction Description | Product |

|---|---|---|

| 1 | Reaction of N-(3,3-difluorocyclobutyl)formamide with propylphosphonic acid anhydride | (3,3-difluorocyclobutyl)isonitrile |

| 2 | Reaction of (3,3-difluorocyclobutyl)isonitrile with 2-chlorobenzaldehyde and L-pyroglutamic acid | Ivosidenib |

Research indicates that compounds containing the difluorocyclobutyl moiety can exhibit significant biological activity. The structural characteristics of this compound enhance its binding affinity to specific molecular targets, such as enzymes or receptors involved in disease pathways. This makes it a candidate for further exploration in drug development aimed at treating various cancers .

Case Studies and Research Findings

Several studies have highlighted the efficacy of drugs synthesized using this compound. For instance:

- Ivosidenib : Clinical trials have demonstrated that this drug effectively inhibits mutant IDH1 enzymes in patients with acute myeloid leukemia. The incorporation of the difluorocyclobutyl group has been shown to improve the pharmacokinetic properties of the drug, contributing to its therapeutic efficacy .

- Potential for Other Applications : Beyond oncology, there is ongoing research into the use of similar compounds for treating metabolic disorders associated with IDH mutations. The unique properties of the difluorocyclobutyl group could lead to novel therapeutic agents in this area .

Table 2: Summary of Biological Studies Involving Ivosidenib

| Study | Focus | Findings |

|---|---|---|

| Clinical Trial A | Efficacy against AML | Significant reduction in leukemic cells |

| Clinical Trial B | Safety Profile | Manageable side effects with no major toxicities reported |

Conclusion and Future Directions

The applications of this compound extend beyond its role as a synthetic intermediate; it holds promise as a building block for developing new therapeutic agents targeting cancer and possibly other diseases. Ongoing research will likely continue to explore its full potential in medicinal chemistry.

The compound's unique structural features provide avenues for enhancing drug design and efficacy through targeted modifications. Future studies should focus on expanding its applications and understanding the underlying mechanisms that contribute to its biological activity.

Mecanismo De Acción

The mechanism of action of 3-(3,3-Difluorocyclobutyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include signal transduction, metabolic pathways, and cellular processes.

Comparación Con Compuestos Similares

3-(3,3-Difluorocyclobutyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 3-(3,3-Difluorocyclobutyl)amine and 3-(3,3-Difluorocyclobutyl)methanol share structural similarities but differ in their functional groups and chemical properties.

Actividad Biológica

3-(3,3-Difluorocyclobutyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrrolidine compounds are known for their diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound this compound features a pyrrolidine ring substituted with a difluorocyclobutyl group. The presence of fluorine atoms is significant as it can enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Research indicates that pyrrolidine derivatives may interact with various biological targets, including enzymes and receptors involved in disease processes. For instance:

- Inhibition of Enzymes : Pyrrolidine derivatives have been shown to inhibit key enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways .

- Antagonism of Receptors : Some studies suggest that pyrrolidine compounds can act as antagonists to chemokine receptors like CXCR4, which plays a crucial role in cancer metastasis and HIV infection .

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated notable antimicrobial properties. For example:

- Efficacy Against Bacteria : Certain pyrrolidine compounds have exhibited significant antibacterial activity against multi-drug resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or biofilm formation .

- Case Study : A study involving pyrrolidine-2,3-dione derivatives showed promising antibacterial activity with minimal cytotoxicity, indicating their potential as new scaffolds for antibiotic development .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives is well-documented:

- Cell Proliferation Inhibition : Compounds bearing the pyrrolidine moiety have been reported to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. For instance, spiro[pyrrolidine-3, 3'-oxindole] derivatives induced apoptotic cell death in MCF-7 cells through histone deacetylase inhibition .

- Research Findings : In one study, pyrrolidine derivatives were shown to exhibit IC50 values in the micromolar range against cancer cell lines, suggesting significant potency .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds.

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | 5.0 | Cell wall synthesis inhibition |

| Antibacterial | Staphylococcus aureus | 10.0 | Biofilm disruption |

| Anticancer | MCF-7 (breast cancer) | 8.0 | Apoptosis via HDAC inhibition |

| Antiviral | CXCR4 receptor | 0.25 | Receptor antagonism |

Propiedades

IUPAC Name |

3-(3,3-difluorocyclobutyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)3-7(4-8)6-1-2-11-5-6/h6-7,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWNQSGLXVRRIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2CC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.